

UMB298: A Technical Guide to its Specificity for the CBP Bromodomain

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Compound of Interest

Compound Name: UMB298

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This in-depth technical guide explores the specificity of **UMB298**, a potent and selective inhibitor of the CREB-binding protein (CBP) bromodomain. **UMB298** serves as a valuable chemical probe for elucidating the biological functions of the CBP bromodomain and as a promising lead compound in the development of therapeutics targeting diseases such as acute myeloid leukemia (AML). This document provides a comprehensive overview of its selectivity profile, the experimental methodologies used for its characterization, and the key signaling pathways influenced by CBP bromodomain inhibition.

Quantitative Specificity of UMB298

UMB298 demonstrates remarkable selectivity for the bromodomains of CBP and its close paralog, p300, over other bromodomain families, most notably the Bromodomain and Extra-Terminal (BET) family. This high degree of selectivity is crucial for attributing its biological effects specifically to the inhibition of CBP/p300.

Table 1: Inhibitory Activity of UMB298 against CBP and BRD4

Target Bromodomain	IC50 (nM)	Selectivity (fold) vs. CBP
CBP	72	1
BRD4	5193	72

Data sourced from Muthengi A, et al. J Med Chem. 2021.[1]

The 72-fold greater potency for CBP over BRD4 underscores the specific nature of **UMB298**'s inhibitory action.[1][2] A broader assessment of **UMB298**'s specificity is typically conducted using comprehensive panel screening technologies like BROMOScan®, which evaluates binding affinity against a large number of human bromodomains. While the full BROMOScan dataset for **UMB298** from the primary literature is extensive, the key finding remains its pronounced preference for the CBP/p300 bromodomains.

Experimental Protocols

The quantitative assessment of **UMB298**'s specificity relies on robust and well-defined experimental methodologies. The following sections detail the principles and generalized procedures for the key assays employed in the characterization of bromodomain inhibitors like **UMB298**.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay

TR-FRET assays are a common method for quantifying the binding of an inhibitor to a bromodomain.[3] This homogeneous assay format is well-suited for high-throughput screening.

Principle: The assay measures the disruption of the interaction between a recombinant bromodomain protein and a biotinylated, acetylated histone peptide ligand. A europium-labeled antibody binds to the tagged bromodomain (donor fluorophore), and streptavidin-conjugated allophycocyanin (APC) binds to the biotinylated peptide (acceptor fluorophore). When in close proximity, excitation of the europium donor leads to energy transfer and emission from the APC acceptor. An inhibitor that binds to the bromodomain's acetyl-lysine binding pocket will displace the histone peptide, leading to a decrease in the TR-FRET signal.[4]

Generalized Protocol:

- **Reagent Preparation:** Recombinant GST-tagged CBP bromodomain, a biotinylated histone H4 peptide acetylated at lysine 16 (H4K16ac), a europium-labeled anti-GST antibody, and streptavidin-APC are prepared in an appropriate assay buffer.

- **Compound Dispensing:** **UMB298** or other test compounds are serially diluted and dispensed into a 384-well microplate.
- **Incubation:** The CBP bromodomain protein is added to the wells containing the test compound and incubated to allow for binding.
- **Detection:** A mixture of the biotinylated H4K16ac peptide and streptavidin-APC is added, followed by the europium-labeled anti-GST antibody. The plate is incubated to allow the binding events to reach equilibrium.
- **Signal Reading:** The plate is read on a TR-FRET-compatible microplate reader, measuring the emission at the acceptor wavelength (e.g., 665 nm) and the donor wavelength (e.g., 620 nm).
- **Data Analysis:** The ratio of the acceptor to donor emission is calculated, and IC50 values are determined by fitting the data to a four-parameter logistic equation.

BROMOscan® Ligand Binding Assay

BROMOscan® is a competition binding assay platform used to determine the dissociation constants (Kd) of compounds against a large panel of bromodomains.

Principle: The assay involves a test compound, a specific bromodomain, and an immobilized ligand that binds to the bromodomain's active site. The test compound competes with the immobilized ligand for binding to the bromodomain. The amount of bromodomain that remains bound to the solid support is quantified using qPCR of a DNA tag conjugated to the bromodomain. A lower amount of bound bromodomain indicates a stronger interaction between the test compound and the bromodomain.

Generalized Protocol:

- **Assay Preparation:** A proprietary immobilized ligand is prepared on a solid support. A DNA-tagged bromodomain from a panel of targets is used.
- **Competition Assay:** The test compound (**UMB298**) is incubated with the DNA-tagged bromodomain and the immobilized ligand.

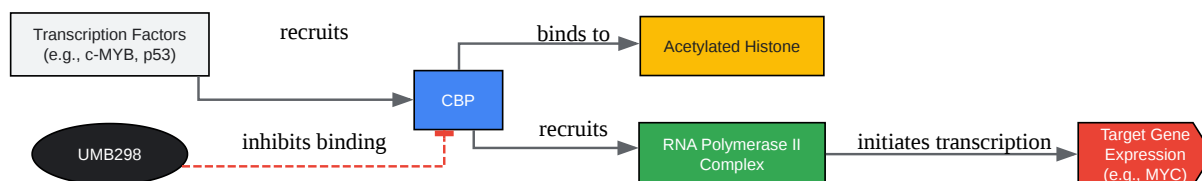
- Washing: Unbound bromodomain is washed away.
- Quantification: The amount of DNA-tagged bromodomain remaining bound to the solid support is quantified using qPCR.
- Data Analysis: The results are compared to a control (DMSO) to determine the percentage of bromodomain bound. The K_d values are calculated from the dose-response curve of the test compound.

Signaling Pathways and Experimental Workflows

The CBP bromodomain plays a critical role as a transcriptional co-activator by recognizing acetylated lysine residues on histones and other proteins. Its inhibition by **UMB298** has significant downstream effects on gene expression, particularly in the context of cancer.

CBP-Mediated Transcriptional Activation

CBP is a histone acetyltransferase (HAT) that, through its bromodomain, binds to acetylated histones, leading to the recruitment of the transcriptional machinery and subsequent gene expression. It also interacts with and acetylates various transcription factors, further modulating their activity.



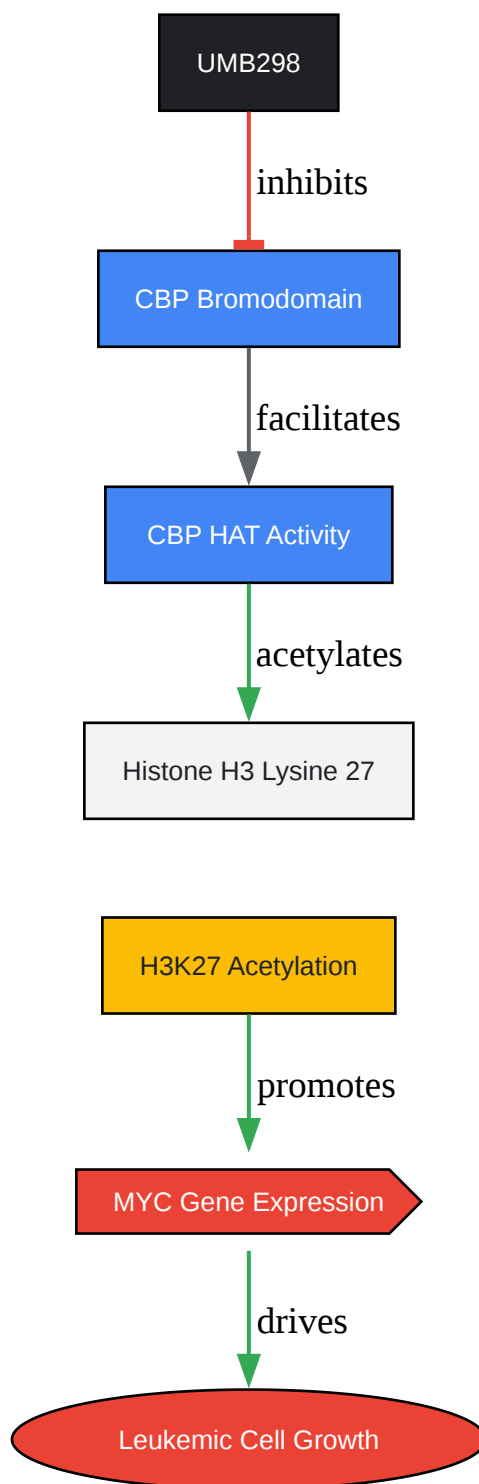
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Caption: CBP-mediated transcriptional activation pathway and its inhibition by **UMB298**.

Impact of UMB298 on H3K27ac and MYC Expression

In AML, the inhibition of the CBP bromodomain by **UMB298** has been shown to reduce the levels of histone H3 lysine 27 acetylation (H3K27ac), a marker of active enhancers and

promoters. This leads to the downregulation of key oncogenes, such as MYC.

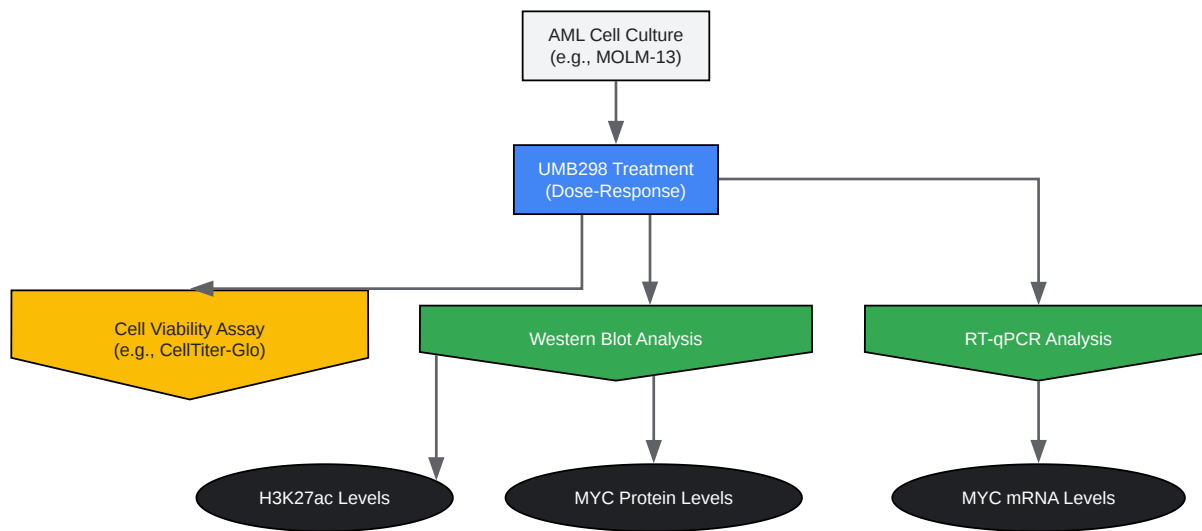


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Caption: Mechanism of **UMB298** action leading to reduced MYC expression in AML.

Experimental Workflow for Cellular Characterization

The cellular effects of **UMB298** are typically investigated using a workflow that combines cell viability assays with molecular analyses to confirm target engagement and downstream effects.



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Caption: Workflow for evaluating the cellular effects of **UMB298** on AML cells.

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